Array ( [bid] => 1269059 ) Buy 4-Methyl-1-nitro-1H-pyrazole | 38858-82-1

4-Methyl-1-nitro-1H-pyrazole

Catalog No.
S667088
CAS No.
38858-82-1
M.F
C4H5N3O2
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-nitro-1H-pyrazole

CAS Number

38858-82-1

Product Name

4-Methyl-1-nitro-1H-pyrazole

IUPAC Name

4-methyl-1-nitropyrazole

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C4H5N3O2/c1-4-2-5-6(3-4)7(8)9/h2-3H,1H3

InChI Key

CJGXUQYECQSYAV-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)[N+](=O)[O-]

Canonical SMILES

CC1=CN(N=C1)[N+](=O)[O-]

Synthesis and Characterization:

4-Methyl-1-nitropyrazole is a heterocyclic compound, meaning it contains a ring structure composed of different atoms. While research on this specific compound is limited, its synthesis and characterization have been documented in scientific literature. A research article describes its preparation through nitration of 4-methylpyrazole using a mixture of concentrated nitric acid and sulfuric acid [].

Potential Applications:

  • Building Block for Pharmaceutical Development: Similar to its close relative, 4-nitropyrazole, 4-Methyl-1-nitropyrazole could potentially serve as a building block for synthesizing various pharmaceutical compounds, including inhibitors and therapeutic agents [].
  • Further Research is Needed: More research is necessary to fully understand the potential applications and properties of 4-Methyl-1-nitropyrazole in scientific research.

4-Methyl-1-nitro-1H-pyrazole is an organic compound classified as a pyrazole, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Its molecular formula is C4H6N4O2C_4H_6N_4O_2, and it features a methyl group and a nitro group at the 1 and 4 positions, respectively. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

As 1-Methyl-4-nitro-1H-pyrazole serves as a building block for pharmaceuticals, its mechanism of action depends on the final derivative it becomes part of. There's no documented information on its own biological activity.

  • Potential Toxicity: Nitropyrazoles can exhibit varying degrees of toxicity. Handle with caution and consult safety data sheets (SDS) of similar compounds for guidance.
  • Flammability: Limited data available, but similar nitropyrazoles might pose flammability hazards. Exercise caution during handling.

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
  • Cyclization Reactions: It can also undergo cyclization to form more complex heterocyclic structures, which may exhibit enhanced biological activity.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles depending on the desired transformation.

Research indicates that 4-Methyl-1-nitro-1H-pyrazole possesses several biological activities. It has been investigated for its potential as:

  • Enzyme Inhibitor: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antimicrobial Agent: Preliminary studies suggest that this compound might exhibit antibacterial properties.
  • Anti-inflammatory Activity: Its structural characteristics may confer anti-inflammatory effects, making it a candidate for further pharmacological exploration.

The synthesis of 4-Methyl-1-nitro-1H-pyrazole can be achieved through various methods:

  • Nitration of Pyrazole Derivatives: A common method involves the nitration of 4-methylpyrazole using concentrated nitric acid under controlled conditions to avoid over-nitration.
  • One-Pot Synthesis: Recent advances have introduced one-pot multi-component reactions that yield 4-Methyl-1-nitro-1H-pyrazole efficiently from readily available starting materials.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts can enhance yields and selectivity during the synthesis process.

These methods are continually being optimized to improve efficiency and reduce by-products.

4-Methyl-1-nitro-1H-pyrazole has several notable applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds and heterocycles.

Studies on the interactions of 4-Methyl-1-nitro-1H-pyrazole with biological targets are ongoing. These include:

  • Binding Studies: Evaluating how well the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models may be used to assess the pharmacokinetics and pharmacodynamics of the compound, helping to elucidate its therapeutic potential.

Several compounds share structural or functional similarities with 4-Methyl-1-nitro-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Methyl-4-nitro-1H-pyrazoleMethyl group at position 1, nitro at position 4Exhibits distinct biological activity as an enzyme inhibitor.
3,5-Dimethyl-1H-pyrazoleMethyl groups at positions 3 and 5Shows different reactivity patterns due to steric hindrance.
4-Amino-1-methylpyrazoleAmino group replacing nitro at position 4Potentially more active in biological systems due to increased nucleophilicity.
5-Nitro-1H-pyrazoleNitro group at position 5Different electronic properties affecting reactivity and biological interactions.

Uniqueness

The uniqueness of 4-Methyl-1-nitro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds. The combination of the methyl and nitro groups enhances its utility in both synthetic chemistry and medicinal applications.

XLogP3

0.9

Wikipedia

4-Methyl-1-nitropyrazole

Dates

Last modified: 04-14-2024

Explore Compound Types